N-(adamantan-2-yl)-N'-ethylguanidine
Overview
Description
N-(adamantan-2-yl)-N’-ethylguanidine is a compound that features an adamantane moiety, which is a tricyclic hydrocarbon known for its stability and rigidity. The adamantane structure is often used in medicinal chemistry due to its unique properties, such as enhancing the lipophilicity and metabolic stability of compounds. N-(adamantan-2-yl)-N’-ethylguanidine is of interest in various fields, including organic synthesis, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(adamantan-2-yl)-N’-ethylguanidine typically involves the reaction of adamantane derivatives with guanidine compounds. One common method is the reaction of 2-aminoadamantane with ethyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile, with the presence of a base like triethylamine to facilitate the reaction. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of N-(adamantan-2-yl)-N’-ethylguanidine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(adamantan-2-yl)-N’-ethylguanidine can undergo various chemical reactions, including:
Oxidation: The adamantane moiety can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can modify the guanidine group to form different amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the guanidine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the adamantane moiety can yield hydroxylated adamantane derivatives, while reduction of the guanidine group can produce various amine derivatives .
Scientific Research Applications
N-(adamantan-2-yl)-N’-ethylguanidine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s stability and lipophilicity make it useful in the design of biologically active molecules.
Mechanism of Action
The mechanism of action of N-(adamantan-2-yl)-N’-ethylguanidine involves its interaction with specific molecular targets. The adamantane moiety enhances the compound’s ability to cross cell membranes, increasing its bioavailability. The guanidine group can interact with various enzymes and receptors, modulating their activity. This dual functionality makes the compound a versatile tool in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
Amantadine: A well-known antiviral drug that also features an adamantane moiety.
Memantine: Used in the treatment of Alzheimer’s disease, it shares structural similarities with N-(adamantan-2-yl)-N’-ethylguanidine.
Rimantadine: Another antiviral drug with an adamantane core.
Uniqueness
N-(adamantan-2-yl)-N’-ethylguanidine is unique due to the presence of both the adamantane and guanidine groups, which confer distinct properties such as enhanced stability, lipophilicity, and potential biological activity. This combination makes it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
1-(2-adamantyl)-2-ethylguanidine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N3/c1-2-15-13(14)16-12-10-4-8-3-9(6-10)7-11(12)5-8/h8-12H,2-7H2,1H3,(H3,14,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKOPOLKSAZISIW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN=C(N)NC1C2CC3CC(C2)CC1C3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1870137-71-5 | |
Record name | N-(adamantan-2-yl)-N'-ethylguanidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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